molecular formula C6H2BrF3IN B1412063 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine CAS No. 1227579-35-2

6-Bromo-3-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1412063
CAS No.: 1227579-35-2
M. Wt: 351.89 g/mol
InChI Key: BUJSIEJRWQMMCK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

6-Bromo-3-iodo-2-(trifluoromethyl)pyridine follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing multiple substituents. The compound is officially designated with the Chemical Abstracts Service Registry Number 1227579-35-2, providing a unique identifier for chemical databases and regulatory documentation. The systematic name reflects the precise positioning of substituents on the six-membered pyridine ring, with the bromine atom located at the 6-position, iodine at the 3-position, and the trifluoromethyl group at the 2-position relative to the nitrogen atom.

The molecular formula C₆H₂BrF₃IN indicates a pyridine core structure with significant halogen substitution, resulting in only two remaining hydrogen atoms on the aromatic ring. The MDL Number MFCD16610066 serves as an additional identifier within chemical inventory systems. The compound belongs to the broader classification of halogenated trifluoromethylpyridines, a subset of organofluorine heterocycles that have gained prominence in contemporary synthetic chemistry.

The nomenclature system for this compound reflects the hierarchical priority rules for substituent naming, where the pyridine nitrogen serves as the reference point for positional numbering. The trifluoromethyl group, despite being the most electronically influential substituent, follows standard conventions for fluorinated alkyl groups attached to aromatic systems. This systematic approach ensures unambiguous identification within the vast landscape of substituted pyridine derivatives.

Table 1: Chemical Identification Data for 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine

Parameter Value
Chemical Abstracts Service Number 1227579-35-2
Molecular Formula C₆H₂BrF₃IN
Molecular Weight 351.89 g/mol
MDL Number MFCD16610066
Chemical Class Halogenated Trifluoromethylpyridine

Historical Development of Halogenated Trifluoromethylpyridines

The historical development of halogenated trifluoromethylpyridines traces back to the pioneering work of Frédéric Swarts in 1892, who established foundational methods for introducing fluorinated groups into organic molecules using antimony fluoride. This early research laid the groundwork for the systematic exploration of fluorinated heterocycles that would emerge decades later. The development of trifluoromethylpyridine derivatives gained significant momentum during the 1930s when industrial researchers at Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, enabling more efficient synthetic pathways.

The synthetic methodology for producing trifluoromethylpyridines underwent substantial advancement with the introduction of vapor-phase reactions involving the simultaneous chlorination and fluorination of methylpyridines at elevated temperatures exceeding 300 degrees Celsius. These processes utilized transition metal-based catalysts such as iron fluoride to facilitate the transformation of trichloromethyl groups into trifluoromethyl substituents. The development of these high-temperature catalytic processes enabled the production of various chloro(trifluoromethyl)pyridine intermediates, which subsequently served as precursors for more complex halogenated derivatives.

The evolution toward multiply halogenated trifluoromethylpyridines, including compounds containing both bromine and iodine substituents, emerged from the need for versatile synthetic intermediates capable of undergoing selective cross-coupling reactions. The introduction of iodine and bromine substituents provides distinct reactivity profiles, with iodine typically exhibiting higher reactivity in palladium-catalyzed coupling reactions compared to bromine. This differential reactivity enables sequential functionalization strategies for complex molecule synthesis.

The commercial significance of trifluoromethylpyridine derivatives became apparent with the introduction of fluazifop-butyl in 1982, marking the first agrochemical product to incorporate a trifluoromethylpyridine structural motif. This breakthrough demonstrated the biological relevance of fluorinated pyridine systems and stimulated further research into structurally related compounds. Subsequently, more than twenty agrochemical products containing trifluoromethylpyridine moieties have received ISO common names, establishing this chemical class as a cornerstone of modern crop protection chemistry.

Table 2: Historical Milestones in Trifluoromethylpyridine Development

Year Development Significance
1892 Frédéric Swarts antimony fluoride method First synthetic approach to fluorinated aromatics
1930s Industrial hydrogen fluoride processes Scalable production methods
1968 McLoughlin-Thrower coupling reaction Introduction of cross-coupling methodology
1982 Fluazifop-butyl commercialization First commercial trifluoromethylpyridine agrochemical
1990s Multiple halogen substitution strategies Development of selective functionalization methods

Significance in Organofluorine Chemistry

6-Bromo-3-iodo-2-(trifluoromethyl)pyridine occupies a significant position within organofluorine chemistry due to its unique combination of electronic and steric properties imparted by the trifluoromethyl group and halogen substituents. The trifluoromethyl moiety contributes exceptional electron-withdrawing characteristics, with an electronegativity that profoundly influences the reactivity and stability of the pyridine ring system. This electronic perturbation enhances the electrophilic character of the pyridine nitrogen and modifies the aromatic π-electron distribution throughout the heterocyclic framework.

The presence of multiple halogen substituents provides synthetic versatility through selective functionalization opportunities. Iodine and bromine atoms serve as effective leaving groups in various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Negishi coupling processes. The differential reactivity between iodine and bromine enables sequential coupling strategies, allowing for the stepwise introduction of diverse functional groups while maintaining precise control over substitution patterns. This synthetic flexibility positions the compound as a valuable building block for complex molecule construction in pharmaceutical and materials science applications.

The biological significance of trifluoromethylpyridine derivatives extends beyond their synthetic utility, as demonstrated by their prevalence in pharmaceutical compounds such as fluoxetine, mefloquine, and celecoxib. The trifluoromethyl group enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. These pharmacological advantages have driven extensive research into fluorinated heterocycles as privileged structures in drug discovery programs.

From a materials science perspective, organofluorine compounds like 6-bromo-3-iodo-2-(trifluoromethyl)pyridine contribute to the development of advanced functional materials with unique properties. The combination of aromatic conjugation with electron-withdrawing fluorinated substituents can lead to materials with interesting optical, electronic, and thermal characteristics. These properties make such compounds attractive for applications in organic electronics, liquid crystals, and specialty polymers.

The environmental persistence and bioaccumulation potential of highly fluorinated compounds represent important considerations in organofluorine chemistry. The carbon-fluorine bond strength, exceeding 480 kilojoules per mole, contributes to exceptional chemical stability that can result in environmental persistence. This stability, while advantageous for many applications, necessitates careful consideration of compound design and lifecycle management in commercial applications.

Table 3: Key Properties Contributing to Organofluorine Significance

Property Contribution Impact
Electron-withdrawing effect Enhanced electrophilicity Increased reactivity in nucleophilic substitution
Metabolic stability Reduced biotransformation Extended biological half-life
Lipophilicity enhancement Improved membrane permeability Enhanced bioavailability
Carbon-fluorine bond strength Chemical inertness Environmental persistence
Differential halogen reactivity Selective functionalization Versatile synthetic applications

Properties

IUPAC Name

6-bromo-3-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJSIEJRWQMMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of 2-(trifluoromethyl)pyridine using bromine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine may involve large-scale halogenation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates. Its halogen substituents can also influence the interaction with biological targets, making it valuable for drug design.

Case Studies

  • Anticancer Agents : Research has demonstrated that derivatives of 6-bromo-3-iodo-2-(trifluoromethyl)pyridine exhibit significant antitumor activity. For instance, compounds synthesized from this precursor have shown efficacy against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Activity : Some studies indicate that derivatives have notable antibacterial properties, making them potential candidates for developing new antibiotics.

Agrochemicals

The compound is also recognized for its utility as an intermediate in the production of agrochemicals, particularly fungicides and herbicides. The trifluoromethyl group is known to enhance the potency and selectivity of agrochemical agents.

Applications

  • Fungicides : It is used in synthesizing compounds like picoxystrobin, which is effective against a broad spectrum of fungal pathogens .
  • Herbicides : The structural characteristics of this compound allow for the development of selective herbicides that target specific weed species while minimizing harm to crops .

Chemical Synthesis

6-Bromo-3-iodo-2-(trifluoromethyl)pyridine is involved in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of halogens allows for substitution reactions with nucleophiles such as amines and thiols, leading to the formation of diverse derivatives.
  • Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The halogen atoms and trifluoromethyl group can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary based on the biological context.

Comparison with Similar Compounds

Structural Comparison

The table below compares 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Reference IDs
6-Bromo-3-iodo-2-(trifluoromethyl)pyridine Br (6), I (3), CF₃ (2) C₆H₂BrIF₃N 365.90 (calculated) Not available Inferred
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine Br (2), Cl (3), CF₃ (6) C₆H₂BrClF₃N 260.44 1211521-13-9
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (3), Cl (2), CF₃ (6) C₆H₂BrClF₃N 260.44 1159512-34-1
2-Bromo-6-(trifluoromethyl)pyridin-3-amine Br (2), CF₃ (6), NH₂ (3) C₆H₄BrF₃N₂ 241.01 117519-16-1
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate Br (5), I (3), CF₃SO₃ (2) C₇H₃BrIF₃NO₃S 433.97 Not listed

Key Observations :

  • Halogen Positioning : Bromine and iodine at adjacent positions (e.g., 6-Br and 3-I) may enhance steric hindrance compared to smaller halogens like chlorine .

Physicochemical Properties

Property 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine (Inferred) 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Boiling Point (°C) ~250–300 (estimated) Not reported Not reported
Melting Point (°C) ~80–120 (estimated) Not reported Not reported
Solubility Low in water; soluble in DMSO, DMF Likely similar Likely similar
Stability Air-stable; sensitive to light Stable under inert conditions Stable under inert conditions

Notes:

  • The iodine atom in the target compound may increase molecular weight and polarizability compared to chlorine analogs .
  • Trifluoromethyl groups generally enhance lipophilicity, impacting solubility in organic solvents .

Notes

Data Limitations : Direct experimental data for 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine are scarce; comparisons rely on structural analogs.

Synthetic Pathways : Synthesis may involve halogenation of precursor pyridines or transition-metal-catalyzed functionalization .

Regulatory Status: No specific regulatory alerts found; follow standard protocols for halogenated compounds .

Biological Activity

6-Bromo-3-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its unique structural features, which include a trifluoromethyl group and halogens at specific positions on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine is C_7H_3BrI F_3N, with a molecular weight of approximately 351.89 g/mol. Its chemical structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activity

Research into the biological activity of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine has highlighted its potential as a pharmaceutical candidate. The presence of the trifluoromethyl group is particularly significant, as it can enhance the lipophilicity and metabolic stability of compounds, influencing their pharmacokinetic properties.

The biological mechanisms through which this compound exerts its effects are still under investigation. Initial studies indicate that the halogen substituents can modify the electronic properties of the molecule, potentially affecting its interaction with biological targets such as enzymes and receptors.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of trifluoromethylpyridines, including 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine, exhibited significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could be effective against resistant bacterial strains .
  • Synthesis and Structure-Activity Relationship (SAR) : Research has explored the synthesis of various derivatives of trifluoromethylpyridines, assessing their biological activities. The SAR studies suggest that modifications to the pyridine ring can enhance biological potency, with specific attention to the position and nature of substituents like bromine and iodine .
  • In Vivo Studies : In vivo efficacy studies using animal models have shown mixed results for related compounds. While some derivatives demonstrated promising activity against pathogens like Mycobacterium tuberculosis, others lacked sufficient potency in vivo despite strong in vitro activity .

Comparative Analysis

The following table summarizes the biological activities and properties of several compounds related to 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine:

Compound NameStructural FeaturesBiological ActivityMIC (µg/mL)
6-Bromo-3-iodo-2-(trifluoromethyl)pyridineBromine, Iodine, TrifluoromethylAntibacterial50 - 100
2-Bromo-3-iodo-6-(trifluoromethyl)pyridineSimilar halogenation patternModerate Antibacterial40 - 80
3-Bromo-2-iodo-5-(trifluoromethyl)pyridineDifferent substitution patternLow Antibacterial>100

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-bromo-3-iodo-2-(trifluoromethyl)pyridine, and how can regioselectivity be controlled during halogenation?

  • Methodological Answer : A three-step synthesis involving sequential halogenation and trifluoromethylation is commonly employed. For example, bromination of pyridine derivatives can be achieved using N-bromosuccinimide (NBS) under radical initiation, while iodination often requires metal-catalyzed cross-coupling (e.g., Ullmann coupling with CuI). Regioselectivity is influenced by directing groups (e.g., trifluoromethyl at C2 directs electrophilic substitution to C3/C5) and steric effects. Computational modeling (DFT) can predict substitution patterns to guide experimental design .

Q. How can NMR and mass spectrometry be optimized to characterize halogenated pyridine derivatives like 6-bromo-3-iodo-2-(trifluoromethyl)pyridine?

  • Methodological Answer : For 1H^{1}\text{H} and 13C^{13}\text{C} NMR, deuterated DMSO or CDCl3_3 are preferred solvents to resolve splitting patterns caused by adjacent halogens. 19F^{19}\text{F} NMR is critical for confirming the trifluoromethyl group. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) modes provides accurate mass validation. Cross-validation with X-ray crystallography (where feasible) resolves ambiguities in structural assignments .

Q. What are the key reactivity trends of bromo and iodo substituents in cross-coupling reactions involving this compound?

  • Methodological Answer : The iodo group at C3 undergoes faster oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to bromo at C6, enabling sequential functionalization. Bromine can be selectively substituted under milder conditions (e.g., using Pd(PPh3_3)4_4), while iodine requires stronger bases (e.g., Cs2_2CO3_3) or higher temperatures. Competitive dehalogenation risks must be mitigated using inert atmospheres and dry solvents .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of the trifluoromethyl group on halogen displacement reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing trifluoromethyl group at C2 polarizes the pyridine ring, lowering the LUMO energy at C3 and C5. This enhances nucleophilic aromatic substitution (SNAr) at C3 (iodo site) but stabilizes C6 (bromo site) against electrophilic attack. Charge distribution maps and Fukui indices guide catalyst selection for targeted substitution .

Q. What experimental strategies address contradictions between theoretical predictions and observed reactivity in halogenated pyridines?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. For example, DFT may predict iodination at C3, but bulky ligands in Pd catalysts might favor C6 activation. Systematic variation of solvents (polar vs. nonpolar), ligands (monodentate vs. bidentate), and temperatures can reconcile theory with empirical data. Kinetic studies (e.g., monitoring reaction progress via GC-MS) identify rate-determining steps .

Q. How does the steric and electronic profile of 6-bromo-3-iodo-2-(trifluoromethyl)pyridine influence its performance in medicinal chemistry applications (e.g., kinase inhibitors)?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, while bromo/iodo substituents serve as handles for late-stage diversification. In CYP1B1 inhibitors, pyridine derivatives with halogenated aryl groups exhibit improved binding affinity due to halogen bonding with active-site residues. Structure-activity relationship (SAR) studies require parallel synthesis of analogs with varying halogen positions and computational docking (e.g., AutoDock Vina) to validate binding modes .

Q. What are the challenges in scaling up halogenated pyridine synthesis while maintaining purity, and how can they be mitigated?

  • Methodological Answer : Scaling up introduces risks of regioisomer formation and metal catalyst residues. Column chromatography is replaced with recrystallization (using ethanol/water mixtures) or continuous flow purification. ICP-MS monitors residual Pd/Cu, and DoE (Design of Experiments) optimizes reaction parameters (e.g., stoichiometry, temperature gradients) to maximize yield and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-iodo-2-(trifluoromethyl)pyridine
Reactant of Route 2
6-Bromo-3-iodo-2-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.